Physicochemical Characterization and Pharmacological Utility of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one
Physicochemical Characterization and Pharmacological Utility of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one
As a highly functionalized heterocyclic building block, 7-Bromo-5,8-difluoroquinazolin-4(3H)-one represents a privileged scaffold in modern medicinal chemistry. Its unique molecular architecture—combining a hydrogen-bonding core with precise halogen substitutions—makes it an invaluable precursor for developing targeted therapeutics, particularly in the realms of oncology and immunology.
This technical guide deconstructs the molecular weight, formula, analytical validation protocols, and synthetic utility of this compound, providing a comprehensive framework for researchers and drug development professionals.
Quantitative Physicochemical Profiling
The molecular formula of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one is C₈H₃BrF₂N₂O [1]. The presence of the heavy bromine atom, combined with the highly electronegative fluorine atoms, dictates its distinct mass spectrometric behavior and physicochemical properties[2].
The quantitative data essential for analytical and synthetic workflows is summarized below:
| Property | Value | Causality / Significance |
| Molecular Formula | C₈H₃BrF₂N₂O[1] | Defines the exact atomic composition, crucial for HRMS validation. |
| Average Molecular Weight | 261.02 g/mol [1] | Used for stoichiometric calculations in macroscopic synthetic reactions. |
| Monoisotopic Mass (⁷⁹Br) | 259.9396 Da | The primary exact mass target for high-resolution mass spectrometry (HRMS). |
| Monoisotopic Mass (⁸¹Br) | 261.9376 Da | The secondary exact mass target; forms a ~1:1 isotopic doublet with ⁷⁹Br. |
| CAS Registry Number | 2250340-29-3[1] | Unique identifier for sourcing and regulatory documentation. |
| Predicted Boiling Point | 338.6 ± 52.0 °C[3] | Indicates high thermal stability, allowing for high-temperature cross-coupling. |
Structural Causality & Pharmacological Significance
The molecular formula C₈H₃BrF₂N₂O is not arbitrary; each functional group serves a specific mechanistic purpose in drug design:
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The Quinazolin-4(3H)-one Core: This bicyclic system is a bioisostere of the purine nucleus. It acts as a potent hydrogen bond donor/acceptor, allowing it to anchor tightly into the ATP-binding hinge regions of [4] and the acetyl-lysine binding pockets of[5].
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5,8-Difluoro Substitution: Fluorine substitution at the 5 and 8 positions serves a dual purpose. First, it lowers the pKa of the quinazolinone core, modulating its membrane permeability. Second, the strong C-F bonds block oxidative metabolism by cytochrome P450 enzymes at these electron-rich positions, drastically increasing the molecule's in vivo half-life.
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7-Bromo Substitution: The bromine atom provides a critical vector for late-stage functionalization (e.g., Suzuki or Buchwald-Hartwig couplings). In the final drug candidate, if retained, the heavy halogen can act as a halogen bond donor to electron-rich residues (like carbonyl oxygens) within the target protein's active site[6].
Logical relationship mapping the structural motifs of C₈H₃BrF₂N₂O to pharmacological utility.
Analytical Methodology: Validation of Molecular Weight and Formula
To verify the integrity of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one prior to synthetic integration, a self-validating Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) protocol must be employed.
This protocol does not merely look for the average molecular weight (261.02 g/mol ); it exploits the natural isotopic distribution of bromine (50.69% ⁷⁹Br and 49.31% ⁸¹Br) as an internal diagnostic metric.
Step-by-Step UHPLC-HRMS Protocol
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the quinazolinone nitrogen, maximizing ionization efficiency in positive mode.
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Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.
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Ionization (ESI+): Set the electrospray capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
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Mass Analysis: Utilize an Orbitrap or Time-of-Flight (TOF) analyzer set to a resolution of 70,000 (at m/z 200). Scan the m/z range of 100–1000.
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Self-Validating Data Interpretation: Extract the ion chromatograms for the protonated adducts [M+H]⁺. You must observe two distinct peaks of near-equal intensity:
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m/z 260.9474 (corresponding to C₈H₄⁷⁹BrF₂N₂O⁺)
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m/z 262.9454 (corresponding to C₈H₄⁸¹BrF₂N₂O⁺)
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Validation Metric: If the ~1:1 intensity ratio (the "M and M+2" signature) is absent, the molecular formula is incorrect, or the bromine atom has been cleaved during transit/storage.
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Self-validating UHPLC-HRMS analytical workflow relying on the Bromine isotopic signature.
Synthetic Integration Workflow: Late-Stage Functionalization
The primary utility of the 261.02 g/mol building block is its readiness for palladium-catalyzed cross-coupling at the C7 position. The following Suzuki-Miyaura protocol is engineered to replace the bromine atom with an aryl or heteroaryl group, a standard procedure in [5].
Step-by-Step Suzuki-Miyaura Protocol
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Reagent Assembly: In an oven-dried Schlenk flask, combine 7-Bromo-5,8-difluoroquinazolin-4(3H)-one (1.0 equivalent, 261.02 mg for a 1 mmol scale), an arylboronic acid (1.2 equivalents), the catalyst Pd(dppf)Cl₂ (0.05 equivalents), and the base K₂CO₃ (2.0 equivalents).
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Solvent Addition & Degassing: Add a 4:1 (v/v) mixture of 1,4-Dioxane and Water. Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid into a reactive boronate complex. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing catalyst poisoning.
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Reaction Execution: Heat the sealed flask to 90°C under a nitrogen atmosphere for 12 hours. The oxidative addition of the palladium catalyst into the C-Br bond is the rate-determining step, facilitated by the electron-deficient nature of the difluoro-substituted ring.
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Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. The disappearance of the 261.02 g/mol starting material must be confirmed via the UHPLC-HRMS protocol described in Section 3.
References
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National Center for Biotechnology Information (NCBI). "Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives." PubMed Central (PMC), 2019. URL:[Link]
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ResearchGate. "Identification of novel quinazolinone hybrids as cytotoxic agents against C6 glioma cell lines." ResearchGate, 2021. URL:[Link]
- Google Patents. "Novel quinazolinones as bromodomain inhibitors (Patent CN105593224B)." Google Patents, 2016.
Sources
- 1. 7-Bromo-5,8-difluoroquinazolin-4(3H)-one | 2250340-29-3 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 7-Bromo-5,8-difluoroquinazolin-4(3H)-one | 2250340-29-3 [m.chemicalbook.com]
- 4. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105593224B - Novel quinazolinones as bromodomain inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
